6-[4-[[10-(10-cyano-5,9-dimethyl-7,7-dioxo-3,7λ6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)-5,9-dimethyl-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]methoxymethyl]triazol-1-yl]hexyl-triphenylphosphanium;bromide
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Overview
Description
The compound 6-[4-[[10-(10-cyano-5,9-dimethyl-7,7-dioxo-3,7λ6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)-5,9-dimethyl-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]methoxymethyl]triazol-1-yl]hexyl-triphenylphosphanium;bromide is a complex organic molecule with a unique structure This compound is characterized by its multiple tricyclic systems, triazole ring, and triphenylphosphonium group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of tricyclic systems, the introduction of cyano groups, and the attachment of the triazole ring and triphenylphosphonium group. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic routes to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the standards required for its applications.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of multiple sulfur atoms in the tricyclic systems makes it susceptible to oxidation reactions.
Reduction: The cyano groups can be reduced to amines under appropriate conditions.
Substitution: The triazole ring and triphenylphosphonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction of the cyano groups would yield primary amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be used as a probe to study the interactions of tricyclic systems and triazole rings with biological macromolecules. It can also serve as a model compound for investigating the effects of cyano groups and triphenylphosphonium moieties on biological activity.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new drugs for the treatment of various diseases.
Industry
In industrial applications, this compound can be used as a precursor for the synthesis of advanced materials with specific properties. Its multiple functional groups make it a versatile starting material for the production of polymers, catalysts, and other high-value products.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The tricyclic systems and triazole ring can bind to proteins or nucleic acids, modulating their activity. The cyano groups and triphenylphosphonium moiety may also play a role in its biological effects by influencing the compound’s solubility, stability, and cellular uptake.
Comparison with Similar Compounds
Similar Compounds
- 6-[4-[[10-(10-cyano-5,9-dimethyl-7,7-dioxo-3,7λ6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)-5,9-dimethyl-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]methoxymethyl]triazol-1-yl]hexyl-triphenylphosphanium;chloride
- 6-[4-[[10-(10-cyano-5,9-dimethyl-7,7-dioxo-3,7λ6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)-5,9-dimethyl-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]methoxymethyl]triazol-1-yl]hexyl-triphenylphosphanium;iodide
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and structural features. The presence of multiple tricyclic systems, cyano groups, and a triphenylphosphonium moiety distinguishes it from other similar compounds. This unique structure may confer specific properties, such as enhanced biological activity or improved stability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C49H44BrN4O3PS6 |
---|---|
Molecular Weight |
1040.2 g/mol |
IUPAC Name |
6-[4-[[10-(10-cyano-5,9-dimethyl-7,7-dioxo-3,7λ6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)-5,9-dimethyl-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]methoxymethyl]triazol-1-yl]hexyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C49H44N4O3PS6.BrH/c1-30-39(59-44-40(30)60-42-32(3)41(61-45(42)44)43-33(4)49-47(62-43)46-48(63(49,54)55)31(2)38(26-50)58-46)29-56-28-34-27-53(52-51-34)24-16-5-6-17-25-57(35-18-10-7-11-19-35,36-20-12-8-13-21-36)37-22-14-9-15-23-37;/h7-15,18-23,27H,5-6,16-17,24-25,28-29H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
KUVNBZQZWJEXSB-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(SC2=C1SC3=C2SC(=C3C)C4=C(C5=C(S4)C6=C(S5(=O)=O)C(=C(S6)C#N)C)C)COCC7=CN(N=N7)CCCCCC[P+](C8=CC=CC=C8)(C9=CC=CC=C9)C1=CC=CC=C1.[Br-] |
Origin of Product |
United States |
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